4-(n-Butoxymethyl)-2'-chlorobiphenyl
Description
4-(n-Butoxymethyl)-2'-chlorobiphenyl is a biphenyl derivative featuring a chlorine substituent at the 2' position and an n-butoxymethyl group at the 4 position. This compound belongs to the broader class of halogenated aromatic hydrocarbons, which are notable for their applications in materials science, pharmaceuticals, and industrial chemistry.
Properties
CAS No. |
109523-86-6 |
|---|---|
Molecular Formula |
C17H19ClO |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
1-(butoxymethyl)-4-(2-chlorophenyl)benzene |
InChI |
InChI=1S/C17H19ClO/c1-2-3-12-19-13-14-8-10-15(11-9-14)16-6-4-5-7-17(16)18/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
HJCNCEDCDBDWLK-UHFFFAOYSA-N |
SMILES |
CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Canonical SMILES |
CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Other CAS No. |
109523-86-6 |
Synonyms |
4'-(Butoxymethyl)-2-chloro-1,1'-biphenyl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced through an alkylation reaction. This involves the reaction of the biphenyl core with butyl bromide in the presence of a strong base, such as sodium hydride.
Chlorination: The final step involves the chlorination of the biphenyl derivative. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, and halogenated derivatives, as well as various substituted biphenyl compounds.
Scientific Research Applications
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the butoxymethyl and chloro groups enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(a) Monochlorinated Biphenyls (e.g., 2-Chlorobiphenyl and 4-Chlorobiphenyl)
- Structural Differences: Unlike 4-(n-Butoxymethyl)-2'-chlorobiphenyl, monochlorinated biphenyls lack additional substituents, resulting in lower molecular weight and reduced steric hindrance.
- Degradation and Persistence: Studies show that monochlorinated biphenyls like 2-CB and 4-CB are degraded more rapidly by bacterial strains compared to polychlorinated derivatives. The n-butoxymethyl group in 4-(n-Butoxymethyl)-2'-chlorobiphenyl may further hinder microbial degradation due to increased hydrophobicity .
(b) Bromo-Chlorobiphenyls (e.g., 2-Bromo-4'-chlorobiphenyl)
(c) Hydroxylated and Acetylated Derivatives (e.g., 4-Hydroxy-4'-chlorobiphenyl, 4-Acetyl-2'-chlorobiphenyl)
- Metabolic Pathways: Hydroxylated biphenyls (e.g., 4-hydroxy-4'-chlorobiphenyl) are common metabolites of chlorinated biphenyls, formed via cytochrome P450-mediated oxidation.
- Reactivity : Acetylated derivatives (e.g., 4-acetyl-2'-chlorobiphenyl) exhibit higher reactivity in nucleophilic substitutions compared to ether-containing compounds like 4-(n-Butoxymethyl)-2'-chlorobiphenyl, which is more resistant to hydrolysis .
Physicochemical Properties
| Property | 4-(n-Butoxymethyl)-2'-chlorobiphenyl | 2-Chlorobiphenyl | 2-Bromo-4'-chlorobiphenyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~264.7 (estimated) | 188.6 | 267.5 |
| Solubility | Low in water; high in organic solvents | Moderate in organics | Low in water |
| LogP (Octanol-Water) | ~4.5 (predicted) | 3.8 | ~5.0 |
| Degradation Half-Life | >100 days (estimated) | 20–50 days | >200 days |
Sources: Estimated from structural analogs and degradation studies .
Environmental and Toxicological Profiles
- Toxicity : Chlorinated biphenyls generally exhibit endocrine-disrupting effects. The butoxymethyl substituent may reduce acute toxicity compared to brominated analogs but could contribute to chronic toxicity via metabolite formation .
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